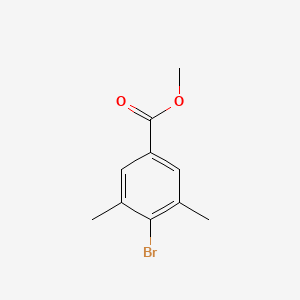

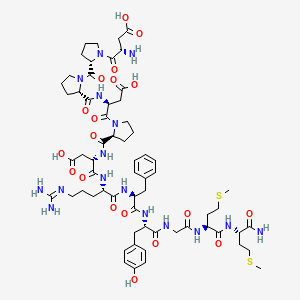

![molecular formula C18H22BrNO4 B1593338 N-Boc-7-溴-4-氧代-3,4-二氢-1'H-螺[色满-2,4'-哌啶] CAS No. 936648-38-3](/img/structure/B1593338.png)

N-Boc-7-溴-4-氧代-3,4-二氢-1'H-螺[色满-2,4'-哌啶]

描述

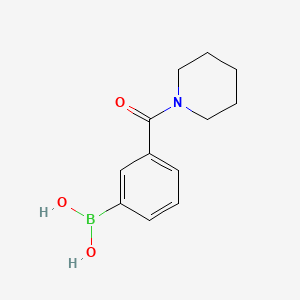

“N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]” is a chemical compound . It is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro[chromene-2,4’-piperidine] core structure . The empirical formula is C18H22BrNO4 .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid at room temperature .科学研究应用

Medicinal Chemistry: Synthesis of Novel Drug Candidates

The compound serves as a key intermediate in the synthesis of structurally novel drug candidates. Its incorporation into heterocyclic compounds can lead to the development of new medications with potential biological activities . For example, the introduction of the tert-butyl group into heterocycles like indoles and quinoxalines has been shown to enhance their biological activity, which is crucial for drug discovery and development .

Organic Synthesis: Development of Heterocyclic Compounds

In organic synthesis, this compound is utilized to create complex heterocyclic structures that are prevalent in many pharmaceuticals. The bromo and tert-butyl groups present in the compound can undergo various organic reactions, enabling the formation of diverse heterocyclic systems that are important in medicinal chemistry .

Material Science: Synthesis of Organic Electronic Materials

The compound’s structural features make it suitable for the synthesis of organic electronic materials. Its ability to form stable pi-conjugated systems can be exploited in the development of organic semiconductors, which are used in the production of OLEDs and other electronic devices .

Chemical Biology: Probing Biological Pathways

Researchers can use this compound as a chemical probe to study biological pathways. By incorporating it into biomolecules or substrates, scientists can trace its path and interactions within biological systems, providing insights into the mechanisms of diseases and potential therapeutic targets .

Pharmacology: Enhancing Drug Properties

The tert-butyl group in the compound is known to increase lipophilicity, which can improve the pharmacokinetic properties of drugs. This modification can enhance the drug’s ability to penetrate biological membranes, leading to better absorption and efficacy .

Bioconjugation: Tagging and Detection of Biomolecules

This compound can be used in bioconjugation techniques to attach tags or labels to biomolecules. This is particularly useful in the detection and quantification of proteins, nucleic acids, and other biological entities in various analytical methods .

Agrochemistry: Development of Agricultural Chemicals

The structural flexibility of the compound allows for its use in the development of agricultural chemicals. By modifying its structure, it can be tailored to act as a herbicide, pesticide, or fungicide, contributing to the protection of crops and yield enhancement .

Environmental Science: Synthesis of Green Chemistry Catalysts

Finally, the compound can be employed in the synthesis of catalysts used in green chemistry applications. These catalysts can facilitate environmentally friendly reactions, reducing the use of hazardous substances and minimizing waste .

安全和危害

This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1, indicating that it is harmful if swallowed and very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

tert-butyl 7-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-5-4-12(19)10-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQOBNLVPNTHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650675 | |

| Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936648-38-3 | |

| Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

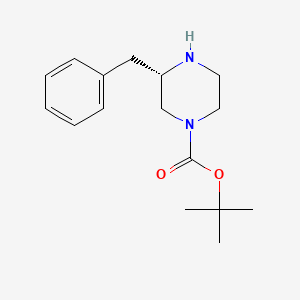

![(S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX](/img/structure/B1593255.png)

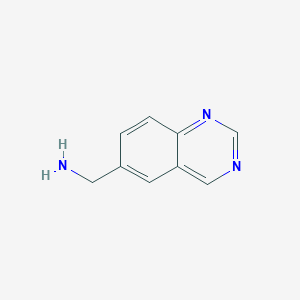

![(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1593269.png)